REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([S:15]([N:18]2[CH:22]([O:23][CH2:24][CH3:25])[CH2:21][CH2:20][C:19]2=[O:26])(=[O:17])=[O:16])=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)C>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([S:15]([N:18]2[CH:22]([O:23][CH2:24][CH3:25])[CH2:21][CH2:20][C:19]2=[O:26])(=[O:17])=[O:16])=[CH:11][CH:10]=1
|
Name
|
1-(4-benzyloxyphenylsulphonyl)-5-ethoxypyrrolidin-2-one
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)S(=O)(=O)N1C(CCC1OCC)=O
|
Name
|
catalyst
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 20° C.
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CONCENTRATION
|
Details
|
concentrating the filtrate
|
Type
|
CUSTOM
|
Details
|
crystallizing the residue from 96° ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)S(=O)(=O)N1C(CCC1OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |